(E)-AcetaldehydeO-(2-hydroxyphenyl)oxime
Description
Contextualization of Oximes as Ligands and Precursors in Organic Synthesis Research
Oximes, characterized by the RR'C=NOH functional group, are versatile building blocks in the world of organic chemistry. wikipedia.org Their synthesis is often straightforward, typically involving the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This accessibility has made them valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds, including amines, amides (through the Beckmann rearrangement), and nitriles. wikipedia.org
Beyond their role as synthetic precursors, the nitrogen and oxygen atoms of the oxime group possess lone pairs of electrons, making them excellent ligands for a variety of metal ions. This chelating ability is a cornerstone of their application in coordination chemistry and materials science. wikipedia.org The formation of stable, often colored, complexes with metal ions has been exploited in analytical chemistry for decades, with salicylaldoxime (B1680748), a related hydroxyphenyl oxime, being a well-known reagent for the detection and separation of metal ions like copper. chemicalbook.comwikipedia.org
Historical and Current Trajectories of Academic Inquiry into (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime
The academic footprint of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is notably sparse in publicly accessible scientific literature. Its primary appearance is in the catalogs of chemical suppliers, where it is listed as a specialty chemical for research and development purposes. biosynth.com
Information from these commercial sources suggests a synthetic route involving the reaction of isobutyl alcohol and benzohydroxamic acid. biosynth.com This method points to its availability for researchers exploring its potential applications. One such application mentioned is its use as an adsorbent for the removal of organic pollutants from water, with suggestions that it can be chemisorbed onto metal oxide surfaces like titanium dioxide. biosynth.com This indicates a potential research trajectory in the area of environmental remediation and materials science.
Compound Data
Below are data tables for the target compound and its closely related analogs. It is important to note that due to the limited availability of published data for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime , the spectroscopic and crystallographic data presented are for structurally similar compounds to provide a representative understanding of the chemical class.
Table 1: Physicochemical Properties of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime
| Property | Value | Source |
| Chemical Formula | C8H9NO2 | biosynth.com |
| Molecular Weight | 151.16 g/mol | biosynth.com |
| CAS Number | 54582-22-8 | biosynth.com |
Table 2: Representative Spectroscopic Data of Related Hydroxyphenyl Oximes
Disclaimer: The following data are for related compounds and are intended to be representative. Specific data for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is not publicly available.
| Spectroscopic Technique | Compound | Key Data Points | Source |
| 1H NMR | 2'-Hydroxyacetophenone | (90 MHz, CDCl3) δ (ppm): 12.25 (s, 1H, OH), 7.78-7.66 (m, 1H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.80 (m, 2H, Ar-H), 2.61 (s, 3H, CH3) | nih.gov |
| Infrared (IR) | Salicylaldehyde (B1680747) Oxime | ν (cm-1): 3418 (O-H), 1643 (C=N) | researchgate.net |
| Mass Spectrometry (MS) | 2-Benzylidenecyclohexanone Oxime | Major fragmentation pathways include loss of the ortho substituent and the hydroxyl radical. | cdnsciencepub.com |
Table 3: Representative Crystallographic Data of a Related Aromatic Oxime
Disclaimer: The following data are for a related compound and are intended to be representative. Specific crystallographic data for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is not publicly available.
| Parameter | Salicylaldehyde Oxime | Source |
| Crystal System | Orthorhombic | nist.gov |
| Space Group | Pca21 | nist.gov |
| Unit Cell Dimensions | a = 12.77 Å, b = 5.25 Å, c = 10.02 Å | nist.gov |
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-[(E)-ethylideneamino]oxyphenol |
InChI |
InChI=1S/C8H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10/h2-6,10H,1H3/b9-2+ |
InChI Key |
LXIPVFDIFOXHOE-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=N/OC1=CC=CC=C1O |
Canonical SMILES |
CC=NOC1=CC=CC=C1O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for E Acetaldehydeo 2 Hydroxyphenyl Oxime
Advanced Precursor Synthesis and Purity Assessment Techniques
The quality and purity of the starting materials are paramount for the successful synthesis of the target compound. This section details the preparation of the key precursors: 2-hydroxybenzaldehyde and the hydroxylamine (B1172632) reagent.
2-Hydroxybenzaldehyde (salicylaldehyde) is a critical precursor for the synthesis of the target oxime. A common and historically significant method for its preparation is the Reimer-Tiemann reaction, which involves the ortho-formylation of phenol (B47542). researchgate.netresearchgate.net Traditional methods often suffer from low yields and the need for energy-intensive purification steps like steam distillation. researchgate.netresearchgate.net
Improved procedures have been developed to enhance efficiency and yield. One such method involves reacting phenol with sodium hydroxide (B78521) and chloroform (B151607) in an aqueous ethyl alcohol medium. researchgate.netresearchgate.net This approach avoids the need for repeated steam or vacuum distillation, making the process more time and energy-efficient. researchgate.netresearchgate.net The reaction is typically heated to 65–70 °C, and upon acidification, 2-hydroxybenzaldehyde is extracted. researchgate.netresearchgate.net Research has shown that using 40% aqueous ethyl alcohol can lead to better yields of the desired ortho-isomer. researchgate.netresearchgate.net
Beyond the standard Reimer-Tiemann synthesis, other processes for preparing 2-hydroxybenzoic aldehydes involve reacting a phenol with a formaldehyde (B43269) equivalent in the presence of a catalyst, such as stannous chloride (SnCl₂) or stannic chloride (SnCl₄). google.com These methods can be applied to a range of substituted phenols to create chemically modified derivatives, which could, in turn, be used to synthesize a variety of substituted (E)-O-(2-hydroxyphenyl)oximes. google.com The purity of the resulting aldehyde can be assessed using standard analytical techniques, including melting point determination of its 2,4-dinitrophenylhydrazone derivative, as well as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netgoogle.com
Improved Reimer-Tiemann Synthesis of 2-Hydroxybenzaldehyde
| Reactants | Solvent System | Temperature (°C) | Key Process Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol, Sodium Hydroxide, Chloroform | Aqueous Ethyl Alcohol | 65-70 | Avoids steam/vacuum distillation | 45 | researchgate.netresearchgate.net |
| Phenol, Sodium Hydroxide, Chloroform | Water | 60-70 | Requires double steam distillation | 35 | researchgate.netresearchgate.net |
Hydroxylamine (NH₂OH) or its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylammonium sulfate (B86663) ((NH₂OH)₂·H₂SO₄), are the essential reagents for converting aldehydes and ketones into oximes. byjus.comwikipedia.orgnih.gov For reactions in non-aqueous media, free hydroxylamine may be required. This can be prepared from its salts. For instance, reacting solid hydroxylammonium sulfate with an alkali metal hydroxide or alkoxide in an alcohol solution yields an alcoholic hydroxylamine liquid phase and a solid sulfate precipitate, which can be separated by filtration. google.com The resulting hydroxylamine solution can then be used directly for oximation. google.com
The purity and concentration of the hydroxylamine reagent are crucial for achieving high reaction yields. Characterization can be performed through various methods. For hydroxylamine hydrochloride, ACS reagent grade standards specify a minimum purity of 96.0% by titration with potassium permanganate (B83412) (KMnO₄). thermofisher.com The identity can be confirmed using infrared spectroscopy. thermofisher.com For specialized applications, isotopically labeled hydroxylamine reagents, such as deuterium-labeled variants, have been synthesized to aid in mass spectrometry-based analysis of reaction products. nih.gov Furthermore, O-substituted hydroxylamine reagents, where the oxygen is attached to a good leaving group, have been developed for use as electrophilic aminating agents in various synthetic transformations. rsc.org The characterization of hydroxylamine can also involve analytical techniques that monitor its oxidative conversion to products like dinitrogen (N₂), particularly in biological or enzymatic contexts. nih.gov
Optimization of Reaction Conditions for Stereoselective Oxime Formation
The formation of an oxime from an aldehyde and hydroxylamine is a condensation reaction that eliminates a water molecule. byjus.comwikipedia.org The reaction typically produces a mixture of (E) and (Z) stereoisomers, and optimizing conditions to favor the desired (E)-isomer is a key synthetic challenge.
The oximation reaction is often catalyzed by acids or bases. The reaction is generally performed in a weakly acidic medium to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl carbon. byjus.comgoogle.com However, the pH must be carefully controlled; a pH range of 4.5 to 6.0 is often optimal for achieving complete conversion. google.com
Various catalytic systems have been explored to improve reaction rates and yields.
Acid Catalysis : Weak organic acids like oxalic acid have been shown to be effective catalysts for the oximation of various aldehydes and ketones in solvents like acetonitrile (B52724), leading to excellent yields (90-95%). orientjchem.org
Metal Catalysis : Palladium (Pd)-based catalysts are widely used in C-H bond functionalization, where oxime ethers can act as directing groups. nih.gov While not direct oximation catalysts, these systems highlight the stability and utility of the oxime functional group in complex syntheses. More directly, recent research has demonstrated the electrosynthesis of oximes from NOx and aldehydes using a metal Fe catalyst, achieving high yields. acs.org
Iridium Catalysis : Chiral iridium-based catalysts have been successfully employed in the asymmetric hydrogenation of oximes to produce chiral hydroxylamines, a related transformation where control of stereochemistry is critical. incatt.nl These studies show that the catalyst, in conjunction with a strong Brønsted acid, can achieve high turnover numbers and selectivity. incatt.nl
Catalytic Systems in Oxime-Related Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Oxalic Acid | Oximation | Efficient for aldehydes and ketones in CH₃CN; high yields. | orientjchem.org |
| Metal Fe | Electrosynthesis of Oxime | Direct synthesis from NOx and aldehyde with high yields (~99%). | acs.org |
| Cp*-Iridium Complex + Brønsted Acid | Asymmetric Hydrogenation of Oximes | High turnover (up to 4000) and enantioselectivity. | incatt.nl |
| Palladium (Pd) | C–H Functionalization | Uses O-acetyl oximes as stable directing groups. | nih.gov |
The choice of solvent significantly influences the rate, yield, and stereochemical outcome of oximation. The solvent can affect the equilibrium between the (E) and (Z) isomers. researchgate.net
Protic vs. Aprotic Solvents : Studies on related reactions, such as the iridium-catalyzed hydrogenation of oximes, have shown that protic solvents like methanol (B129727) or tert-amyl alcohol are often superior. incatt.nl However, high E/Z isomerization of the starting oxime can be observed in methanol, potentially reducing the stereoselectivity of the product. In contrast, using tert-amyl alcohol can result in high activity and selectivity. incatt.nl
Aqueous Systems : Water is an environmentally benign solvent. The synthesis of aryl oximes has been successfully carried out at room temperature without a catalyst using mineral water as the solvent. ias.ac.in The presence of salts like carbonates and sulfates in mineral water can activate the hydroxylamine source and accelerate the reaction, leading to high yields in short reaction times. ias.ac.in
Anhydrous Solvents : For specific stereoselective strategies, anhydrous solvents are required. Hydrocarbons (hexane, toluene), chlorinated hydrocarbons (chloroform), and ethers (diethyl ether, THF) are used when employing acid-mediated precipitation to isolate a specific isomer. google.com The solvent's primary role in this context is to provide a medium for the reaction while preventing water from interfering with the acid-base chemistry. google.comgoogle.com
Influence of Solvent on Oximation and Related Reactions
| Solvent | Reaction Conditions | Observation | Reference |
|---|---|---|---|
| Methanol | Iridium-catalyzed hydrogenation | High E/Z isomerization of substrate, leading to lower enantiomeric ratio of product. | incatt.nl |
| tert-Amyl Alcohol | Iridium-catalyzed hydrogenation | High activity and high selectivity. | incatt.nl |
| Mineral Water | Catalyst-free oximation | High yields and short reaction times due to salt content. | ias.ac.in |
| Toluene, Hexane, Diethyl Ether | Acid-mediated isomerization/precipitation | Anhydrous conditions are critical for selective precipitation of the (E)-isomer complex. | google.comgoogle.com |
| Acetonitrile (CH₃CN) | Oxalic acid-catalyzed oximation | Excellent yields (90-95%) under reflux conditions. | orientjchem.org |
Strategies for Stereoselective Synthesis of the (E)-Isomer
The synthesis of oximes from aldehydes often yields a mixture of (E) and (Z) isomers. researchgate.net For benzaldehyde, the reaction with hydroxylamine hydrochloride at room temperature can produce predominantly the (Z)-isomer (82%) with only 9% of the (E)-isomer. wikipedia.org Therefore, specific strategies are required to obtain the (E)-isomer with high purity.
A highly effective strategy involves the post-synthesis isomerization and separation of a pre-existing E/Z mixture. This process leverages the differential stability of the protonated isomers. The method consists of the following steps:
A mixture of (E) and (Z) isomers of the aryl alkyl oxime is dissolved in an anhydrous organic solvent (e.g., toluene, hexane, diethyl ether). google.comgoogle.com
The solution is treated with an anhydrous protic or Lewis acid, such as hydrochloric acid, sulfuric acid, or boron trifluoride. google.comgoogle.com
This treatment causes the selective precipitation of the (E)-isomer as a stable immonium salt complex. Crucially, the (Z)-isomer remaining in the solution isomerizes to the more stable (E)-form under these acidic conditions, which then also precipitates. google.comgoogle.com
The precipitated (E)-isomer immonium complex is filtered off.
The pure (E)-isomer of the oxime is recovered by neutralizing the salt with a dilute base, such as sodium carbonate or sodium bicarbonate. google.com
This process has been shown to convert E/Z mixtures into products containing greater than 98% of the desired (E)-isomer. google.com
Stereoselective Synthesis of (E)-Aryl Alkyl Oximes via Acid Precipitation
| Starting Oxime (E/Z Mixture) | Acid Reagent | Solvent | Final Purity of (E)-Isomer | Reference |
|---|---|---|---|---|
| p-chlorophenyl isopropyl ketoxime | Anhydrous HCl | Anhydrous Ether | >98% | google.com |
| p-bromoisobutyrophenone oxime (50:50) | Anhydrous Protic/Lewis Acid | Anhydrous Organic Solvent | >98% | google.com |
| 3-methyl, 4-ethoxyisobutyrophenone oxime (80:20) | Anhydrous Protic/Lewis Acid | Anhydrous Organic Solvent | >98% | google.com |
| p-chlorophenyl cyclopropyl (B3062369) ketoxime (70:30) | Anhydrous Protic/Lewis Acid | Anhydrous Organic Solvent | >98% | google.com |
Methodologies for Geometric Isomer Control in Oxime Synthesis
The synthesis of oximes from carbonyl compounds and hydroxylamine can result in a mixture of (E) and (Z) geometric isomers. The control of this stereoselectivity is a significant challenge in organic synthesis. ccspublishing.org.cnpku.edu.cn For a specific target like (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, achieving a high yield of the desired (E)-isomer is crucial. Traditional methods often yield mixtures that require tedious separation. thieme-connect.com However, several advanced methodologies have been developed to steer the reaction towards the desired isomer.
One effective strategy involves the use of specific catalysts and reaction conditions that favor the formation of one geometric isomer over the other. For instance, the reaction of aldehydes with hydroxylamine hydrochloride can be catalyzed by copper sulfate (CuSO₄) at elevated temperatures to selectively produce the (E)-isomer of aldoximes. thieme-connect.com This method's effectiveness is demonstrated in the synthesis of various aldoximes, where the (E)-isomer is obtained in high yields. thieme-connect.com Conversely, the use of potassium carbonate (K₂CO₃) as a catalyst tends to favor the formation of the (Z)-isomer. thieme-connect.com
Another approach to achieving stereoselectivity is through a domino aza-Michael/retro-Michael reaction of hydroxylamine with α,β-unsaturated nitriles, which has been shown to produce (E)-aldoximes with high diastereomeric purity. researchgate.net Furthermore, the stereospecific 1,4-metallate rearrangement of oxime chlorides with arylboronic acids presents a powerful method for synthesizing single-geometry ketoximes, a strategy that could potentially be adapted for aldoximes. researchgate.net
The choice of solvent and the pH of the reaction medium also play a pivotal role in determining the isomeric ratio. Research has shown that the stereoselectivity of oxime formation can be influenced by these factors, allowing for the preferential synthesis of either the (E) or (Z) isomer by carefully tuning the reaction environment.
Table 1: Methodologies for Geometric Isomer Control in Oxime Synthesis
| Methodology | Catalyst/Reagent | Conditions | Predominant Isomer | Reference |
|---|---|---|---|---|
| Catalytic Oximation | Copper Sulfate (CuSO₄) | 90 °C | (E) | thieme-connect.com |
| Catalytic Oximation | Potassium Carbonate (K₂CO₃) | Room Temperature | (Z) | thieme-connect.com |
| Domino Reaction | Aqueous NaOH | Room Temperature, 4h, pH 12 | (E) | researchgate.net |
| 1,4-Metallate Rearrangement | K₃PO₄ | 0 °C, 24h | Single-geometry | researchgate.net |
Advanced Separation and Resolution Techniques for Stereoisomers
When a synthetic method yields a mixture of stereoisomers, advanced separation and resolution techniques are indispensable for isolating the desired pure isomer. jackwestin.com For the separation of (E) and (Z) isomers of oximes, as well as potential enantiomers if a chiral center is present, several powerful methods are available.
Chromatographic Techniques:
Chiral Column Chromatography: This is a widely used method for separating enantiomers. jackwestin.com By using a chiral stationary phase, it is possible to resolve racemic mixtures of chiral compounds. jackwestin.com For oximes that may exist as enantiomers, this technique offers a direct route to obtaining the pure forms.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the purification of stereoisomers. ucsc.edu It utilizes supercritical fluids, which have properties of both liquids and gases, to achieve efficient separation. ucsc.edu This method has been successfully applied to separate the diastereomers of methionine sulfoxide (B87167) with purities exceeding 99%. ucsc.edu
Crystallization Techniques:
Diastereomeric Crystallization: This is a classical and still widely used method for resolving enantiomers. wikipedia.org The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orglibretexts.org Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Preferential Crystallization: Also known as resolution by entrainment, this method involves seeding a supersaturated solution of a racemic mixture with a crystal of one of the pure enantiomers. wikipedia.org This can induce the crystallization of that specific enantiomer, leaving the other in solution. wikipedia.org
Table 2: Advanced Separation and Resolution Techniques
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Chiral Column Chromatography | Differential interaction with a chiral stationary phase | Separation of enantiomers | jackwestin.com |
| Supercritical Fluid Chromatography | Utilizes supercritical fluids for efficient separation | Purification of stereoisomers | ucsc.edu |
| Diastereomeric Crystallization | Formation and separation of diastereomers with different physical properties | Resolution of enantiomers | wikipedia.orglibretexts.org |
| Preferential Crystallization | Seeding a racemic solution to induce crystallization of one enantiomer | Resolution of enantiomers | wikipedia.org |
Green Chemistry Principles Applied to Synthetic Routes
The application of green chemistry principles to the synthesis of oximes has gained significant attention, aiming to reduce the environmental impact of chemical processes. numberanalytics.com These principles focus on the use of safer solvents, waste reduction, and energy efficiency. numberanalytics.com
Solvent-Free and Aqueous Synthesis:
A significant advancement in green oxime synthesis is the development of solvent-free reaction conditions. One such method involves the simple grinding of carbonyl compounds with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This "grindstone chemistry" approach offers excellent yields, short reaction times, and minimizes waste. nih.gov The use of water as a solvent is another cornerstone of green chemistry. numberanalytics.com Efficient methods for synthesizing aldoximes in water at room temperature have been developed, offering high yields and simplified procedures. ijprajournal.com
Catalyst-Free and Alternative Catalysts:
The development of catalyst-free methods for oxime synthesis further contributes to the greening of these processes. numberanalytics.com Additionally, the use of natural acid catalysts, such as those derived from fruit juices, presents an environmentally friendly alternative to traditional acid catalysts. ijprajournal.com Titanosilicate catalysts have also been employed for the clean synthesis of acetaldehyde (B116499) oxime through liquid-phase ammoximation with ammonia (B1221849) and hydrogen peroxide, demonstrating high conversion and selectivity. rsc.org
Energy Efficiency:
Microwave-assisted synthesis has been shown to reduce reaction times and energy consumption in oxime synthesis, aligning with the green chemistry principle of energy efficiency. numberanalytics.com
Table 3: Green Chemistry Approaches to Oxime Synthesis
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Waste Prevention | Solvent-free grinding with Bi₂O₃ | High yields, short reaction times, minimal waste | nih.gov |
| Safer Solvents | Synthesis in water | Environmentally friendly, simple procedure | numberanalytics.comijprajournal.com |
| Catalysis | Use of natural acid catalysts | Renewable and benign catalysts | ijprajournal.com |
| Catalysis | Titanosilicate catalysts | High conversion and selectivity | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times and energy use | numberanalytics.com |
In Depth Structural Elucidation and Conformational Analysis of E Acetaldehydeo 2 Hydroxyphenyl Oxime
Single Crystal X-ray Diffraction Studies for Molecular Conformation and Packing
Hydrogen bonding is expected to be the dominant intermolecular interaction in the crystal structure of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime. The oxime moiety itself can form dimers via O-H···N hydrogen bonds. acs.org Furthermore, the phenolic hydroxyl group provides an additional site for hydrogen bonding. Based on studies of other hydroxy-substituted oximes, it is probable that extensive intermolecular hydrogen bonding links the molecules into chains or more complex three-dimensional networks. For example, in 2-hydroxy-2-phenylacetophenone oxime, intermolecular O—H···N and O—H···O hydrogen bonds link the molecules into infinite chains. nih.gov Similarly, in (E)-2-hydroxy-1,2-diphenylethan-1-one oxime, both hydroxyl groups are involved in hydrogen bonding, forming chains that extend parallel to the rsc.org crystal axis. nih.gov The specific nature of the hydrogen bonding network (e.g., catemers or dimers) will depend on the electronic and steric effects of the substituents. acs.org
| Interaction Type | Potential Participating Atoms | Typical Distance (Å) | Significance in Crystal Packing |
| O-H···N | Oxime OH and Oxime N | 2.8 - 3.0 | Formation of dimers or chains |
| O-H···O | Phenolic OH and Oxime O | 2.7 - 2.9 | Linking of molecular units |
| C-H···π | Phenyl H and adjacent Phenyl ring | ~2.9 | Contribution to crystal stability |
Gas-Phase Conformational Analysis through Theoretical and Experimental Approaches
The conformational landscape of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime in the gas phase is of interest for understanding its intrinsic molecular properties, free from solvent or crystal packing effects. While specific experimental gas-phase studies for this molecule are not detailed in the provided search results, theoretical methods like Density Functional Theory (DFT) are commonly employed for such analyses. chemrxiv.orgrsc.org These computational approaches can predict the relative energies of different conformers and the rotational barriers between them. chemrxiv.org For related molecules like acetaldoxime (B92144), gas-phase studies have been conducted using techniques such as 1H NMR and microwave spectroscopy to deduce stable conformations. researchgate.net It is expected that the E isomer is the more stable form in the gas phase due to reduced steric hindrance. acs.org The orientation of the hydroxyl group on the phenyl ring relative to the oxime moiety would also be a key conformational parameter.
| Method | Information Obtained | Relevance to (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime |
| DFT Calculations | Relative energies of conformers, rotational barriers | Prediction of the most stable gas-phase structure |
| Microwave Spectroscopy | Rotational constants, molecular geometry | Experimental determination of the precise gas-phase structure |
| Gas-Phase NMR | Conformational populations | Information on dynamic processes in the gas phase |
Solution-Phase Conformational Dynamics and Exchange Phenomena
In solution, the conformational flexibility of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime is expected to be greater than in the solid state. The molecule can likely exist as an equilibrium of different conformers, and the position of this equilibrium will be influenced by the solvent polarity. rsc.orgresearchgate.net NMR spectroscopy is a powerful tool for studying these dynamic processes. For instance, in DMSO-d6, some oximes have been shown to exist as a mixture of E/Z diastereomers. rsc.orgresearchgate.net The rate of exchange between different conformations and potential E/Z isomerization can be investigated using variable-temperature NMR experiments. The solvent can also influence the intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen, which would, in turn, affect the conformational preference.
Tautomeric Equilibrium Studies and Spectroscopic Probes
Spectroscopic Methodologies for Tautomeric Form Differentiation
The differentiation and characterization of these tautomers in equilibrium are heavily reliant on a suite of spectroscopic techniques, each providing unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomeric form and, in some cases, quantifying the equilibrium. The chemical shifts of the protons and carbons are highly sensitive to their electronic environment.
¹H NMR: The presence of a sharp signal for the phenolic hydroxyl proton is indicative of the phenol-oxime tautomer. In the quinone-nitrone form, this signal would be absent, and instead, a signal for the N-H proton of the nitrone would appear, typically at a different chemical shift. The protons on the aromatic ring would also exhibit different splitting patterns and chemical shifts depending on the aromaticity of the ring, which is disrupted in the quinone form.
¹³C NMR: The carbon spectrum provides clear markers for tautomeric forms. The phenol-oxime form will show a characteristic signal for the carbon atom attached to the hydroxyl group (C-OH) in the aromatic region. Conversely, the quinone-nitrone form would display a signal for a carbonyl carbon (C=O) at a significantly downfield chemical shift, typically in the range of 180-200 ppm.
Illustrative ¹³C NMR Chemical Shift Ranges for Tautomer Differentiation
| Tautomeric Form | Key Carbon Atom | Typical Chemical Shift (ppm) |
|---|---|---|
| Phenol-Oxime | C-OH (Aromatic) | 150-160 |
Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying specific functional groups. The stretching vibrations of the O-H and C=O bonds are particularly useful for distinguishing between the phenol-oxime and quinone-nitrone tautomers.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
The presence of a strong absorption band around 1650-1700 cm⁻¹ would be a clear indication of the C=O stretching vibration in the quinone-nitrone tautomer.
The C=N stretching vibration of the oxime group (around 1620-1680 cm⁻¹) may also shift depending on its conjugation within the different tautomeric forms.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule, observed by UV-Vis spectroscopy, are different for each tautomer. The phenol-oxime form, with its aromatic system, will have characteristic π-π* transitions. The quinone-nitrone form, with its extended conjugation, would be expected to absorb at a different, often longer, wavelength (a bathochromic shift). By analyzing the absorption spectra in different solvents, the presence of an isosbestic point can provide evidence for a two-component equilibrium.
Influence of Environmental Factors on Tautomeric Equilibria
The position of the tautomeric equilibrium is not static and can be significantly influenced by the surrounding environment, primarily the solvent and temperature.
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role in stabilizing one tautomer over the other.
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. In the case of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the quinone-nitrone form, with its charged nitrone group, is expected to be more polar than the phenol-oxime form. Therefore, an increase in solvent polarity may shift the equilibrium towards the quinone-nitrone tautomer.
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact with the functional groups of the tautomers. For instance, a hydrogen bond-donating solvent can stabilize the carbonyl group of the quinone-nitrone form, while a hydrogen bond-accepting solvent can interact with the phenolic proton of the phenol-oxime form.
Influence of Solvent on Tautomeric Equilibrium
| Solvent | Polarity | Hydrogen Bonding | Expected Predominant Tautomer |
|---|---|---|---|
| Hexane | Nonpolar | None | Phenol-Oxime |
| Chloroform (B151607) | Moderately Polar | Weak H-bond donor | Phenol-Oxime |
| Acetone | Polar Aprotic | H-bond acceptor | Equilibrium may shift |
| Methanol (B129727) | Polar Protic | H-bond donor/acceptor | Quinone-Nitrone may be favored |
Temperature Effects: Temperature can also affect the position of the tautomeric equilibrium. The direction of the shift depends on the thermodynamics of the interconversion. If the conversion from one tautomer to another is endothermic, an increase in temperature will favor the formation of the higher-energy tautomer, according to Le Chatelier's principle. Variable-temperature NMR studies are often employed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
Advanced Spectroscopic Investigations and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
NMR spectroscopy is the definitive tool for the structural elucidation of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, providing clear evidence of its atomic connectivity and three-dimensional arrangement.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the first layer of structural information. In a related compound, 5-nonylsalicylaldoxime, the proton of the oxime functional group (CH=N) is observed at a chemical shift (δ) of 8.3 ppm, while the oxime hydroxyl proton appears at 9.95 ppm. researchgate.net For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the ¹H NMR spectrum would similarly show distinct signals for the methyl (CH₃) protons, the aromatic ring protons, the phenolic hydroxyl (-OH) proton, and the oxime hydroxyl (N-OH) proton. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns reveal adjacent proton-proton couplings.
To definitively establish the molecular framework, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) maps the ¹H-¹H coupling networks, allowing for the assignment of protons within the phenyl ring spin system.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unambiguously link the methyl proton signal to the methyl carbon and the aromatic proton signals to their respective aromatic carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime This table presents expected chemical shift values based on data from analogous structures like salicylaldoximes and other oxime derivatives.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~ 2.1 | ~ 12-15 |
| C=N | - | ~ 150-156 |
| Aromatic Protons | ~ 6.8 - 7.5 | ~ 115-130 |
| Aromatic C-OH | - | ~ 155-158 |
| Aromatic C-C=N | - | ~ 120-125 |
| Phenolic OH | ~ 9.5 - 10.0 (broad) | - |
| Oxime NOH | ~ 10.5 - 11.5 (broad) | - |
The structure of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is not static; it can undergo conformational changes in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is used to study these processes. A key feature of this molecule is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the oxime. nih.gov This interaction restricts free rotation around the C-C bond connecting the phenyl ring to the imine carbon.
At low temperatures, this rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is raised, the rate of rotation increases. This increased exchange rate leads to the broadening of the corresponding NMR signals, which eventually coalesce into single, time-averaged peaks at higher temperatures. By analyzing the line shapes of the signals and identifying the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the strength of the intramolecular hydrogen bond and the molecule's conformational stability. The interconversion between E and Z isomers of oximes can also be studied using techniques like gas chromatography combined with spectroscopy. monash.edu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy probes the characteristic motions of molecular bonds and functional groups, offering a diagnostic fingerprint of the molecule.
Fourier-Transform Infrared (FT-IR) and Raman spectra of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime display several characteristic bands that confirm the presence of its key functional groups. The most prominent feature is the stretching vibration of the hydroxyl groups. Other important vibrations include the stretching of the carbon-nitrogen double bond (C=N) of the oxime, the nitrogen-oxygen bond (N-O), and various vibrations associated with the aromatic ring. FT-IR is particularly sensitive to polar bonds like O-H and C=O, while Raman spectroscopy is often better for analyzing non-polar and symmetric bonds like C=C and C=N.
Table 2: Key Vibrational Modes for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Frequencies are general ranges and can shift based on molecular environment and hydrogen bonding.
| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |
| O-H Stretch | Phenolic and Oxime OH | 3100-3500 (Broad) |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic (CH₃) | 2850-2980 |
| C=N Stretch | Oxime | 1610-1660 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| N-O Stretch | Oxime | 930-970 |
Hydrogen bonding significantly influences vibrational frequencies. In (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the intramolecular hydrogen bond between the ortho-hydroxyl group and the oxime nitrogen is a dominant feature. nih.gov This interaction causes the O-H stretching band in the FT-IR spectrum to become significantly broadened and to shift to a lower frequency (a red shift) compared to a "free" hydroxyl group. The extent of this shift provides a qualitative measure of the hydrogen bond's strength.
In the solid state or in concentrated solutions, intermolecular hydrogen bonds can also form between the oxime's NOH group of one molecule and the phenolic oxygen of another. These interactions would also contribute to the broadening and shifting of the O-H and N-O vibrational bands. Comparing spectra recorded in different solvents can help differentiate these effects; non-polar solvents tend to preserve intramolecular bonds, while polar, hydrogen-bonding solvents can disrupt them in favor of forming new intermolecular bonds with the solvent. nih.govresearchgate.net
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Elucidation
Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is dominated by absorptions from its chromophores: the phenyl ring and the conjugated oxime system. These absorptions typically arise from π → π* transitions, which are high-intensity, and n → π* transitions, which are lower in intensity.
The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov Changing the solvent from non-polar (e.g., Hexane) to polar (e.g., Ethanol) can cause a shift in λ_max. This shift provides information about the change in the molecule's dipole moment upon electronic excitation. Spectrophotometric analysis can also be used to determine equilibrium constants, such as the pKa values of the acidic protons. researchgate.net Studies on related compounds like isonitrosoacetophenone show strong absorption in the UV region. researchgate.net
Emission spectroscopy (fluorescence) can also be used to study the molecule's excited-state properties. After absorbing light, the molecule can relax by emitting a photon at a lower energy (longer wavelength). The efficiency and wavelength of this fluorescence can be quenched or shifted by factors such as solvent polarity and hydrogen bonding, providing further details on the excited-state dynamics. nih.gov
Table 3: Representative Electronic Absorption Maxima (λ_max) for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Values are illustrative and demonstrate potential solvatochromic shifts.
| Solvent | Transition Type | Expected λ_max (nm) |
| Hexane | π → π | ~ 275 |
| Hexane | π → π (conjugated system) | ~ 305 |
| Ethanol | π → π | ~ 278 |
| Ethanol | π → π (conjugated system) | ~ 312 |
Investigation of Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is characterized by the presence of a phenolic hydroxyl group and an oxime moiety attached to an aromatic ring. These functional groups constitute the principal chromophores responsible for the compound's UV-Vis absorption profile. The electronic transitions are primarily of the π → π* and n → π* types, originating from the aromatic system and the heteroatoms (oxygen and nitrogen) with non-bonding electrons.
Theoretical studies on related salicylaldoxime (B1680748) derivatives using methods like Density Functional Theory (DFT) help in understanding the electronic structure. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in the electronic transitions. researchgate.net The energy gap between HOMO and LUMO dictates the wavelength of maximum absorption (λmax). For salicylaldoxime and its derivatives, the HOMO is typically localized on the phenolate (B1203915) ring, while the LUMO is distributed over the C=N-OH fragment. researchgate.net Electron-donating or -withdrawing substituents on the aromatic ring can modulate the HOMO-LUMO gap, thereby influencing the absorption characteristics. researchgate.net
Solvatochromic and Thermochromic Phenomena Analysis
Solvatochromism:
The electronic absorption spectrum of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Generally, compounds with a significant change in dipole moment upon excitation display pronounced solvatochromism.
To illustrate the expected solvatochromic behavior, a hypothetical data table is presented below, based on typical shifts observed for similar phenolic compounds. sigmaaldrich.comlsu.edu
| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |
| n-Hexane | 1.88 | 295 |
| Acetonitrile (B52724) | 37.5 | 305 |
| Ethanol | 24.5 | 310 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 315 |
This table is for illustrative purposes to demonstrate the concept of solvatochromism and the data is hypothetical.
Thermochromism:
Thermochromism, the change in color with temperature, is a phenomenon observed in some salicylidene derivatives. rsc.org This property is often linked to a temperature-dependent equilibrium between different tautomeric forms, such as the enol and keto forms, or changes in molecular conformation and intermolecular interactions in the solid state. For N-salicylidene pyrene (B120774) derivatives, thermochromism has been attributed to the equilibrium between enol and cis/trans-keto forms. rsc.org In the case of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, thermochromic behavior might be possible due to the potential for proton transfer from the phenolic hydroxyl group to the oxime nitrogen, leading to a keto-amine tautomer, although this would likely require significant thermal energy. Experimental verification is necessary to confirm thermochromism in this specific compound.
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for elucidating its fragmentation pathways. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime (C₈H₉NO₂), the expected exact mass of the molecular ion [M]⁺• would be calculated based on the most abundant isotopes of its constituent atoms.
The fragmentation of oximes under electron ionization (EI) can proceed through various pathways. libretexts.org Common fragmentation patterns for aldehydes and oximes include α-cleavage and McLafferty rearrangements. libretexts.orglibretexts.org For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the following fragmentation pathways can be proposed:
α-Cleavage: Cleavage of the C-C bond between the aromatic ring and the acetaldehyde (B116499) moiety.
Loss of small molecules: Elimination of neutral molecules such as H₂O, OH, or NO.
Rearrangement reactions: The presence of the ortho-hydroxyl group can lead to specific rearrangements, such as the formation of a benzofuran-type fragment.
A proposed fragmentation pattern for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is detailed in the table below. The m/z values are nominal for clarity.
| m/z (Nominal) | Proposed Fragment | Fragmentation Pathway |
| 151 | [C₈H₉NO₂]⁺• | Molecular Ion |
| 134 | [C₈H₈NO]⁺ | Loss of OH• radical |
| 121 | [C₇H₇NO]⁺• | Loss of CH₂O |
| 106 | [C₇H₆O]⁺• | Rearrangement and loss of HCN and H |
| 93 | [C₆H₅O]⁺ | Cleavage of the C-C bond adjacent to the ring |
| 77 | [C₆H₅]⁺ | Loss of the entire side chain |
This table represents a proposed fragmentation pathway and requires experimental verification by HRMS.
Isotopic analysis, particularly through the observation of the M+1 and M+2 peaks, can further confirm the elemental composition of the parent molecule and its fragments.
Chiroptical Spectroscopy for Investigating Induced Chirality or Chiral Phenomena
(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a circular dichroism (CD) spectrum on its own. However, chirality can be induced in an achiral molecule through non-covalent interactions with a chiral environment. ijcce.ac.irbiosynth.comwikipedia.org This phenomenon, known as induced circular dichroism (ICD), provides a powerful method to study host-guest interactions and to determine the absolute configuration of chiral molecules. biosynth.compsu.edu
In the context of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, an ICD spectrum could be observed if the molecule is placed in a chiral environment. This could be achieved by:
Complexation with a chiral host molecule: For example, cyclodextrins or chiral crown ethers could encapsulate the molecule, leading to a dissymmetric perturbation of its chromophores.
Interaction with a chiral solvent or additive: The formation of diastereomeric solvates can result in a net CD signal.
The observation of an ICD signal in the absorption bands of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime would confirm the formation of a supramolecular chiral assembly and could be used to probe the nature and geometry of the interaction. The sign and intensity of the Cotton effects in the ICD spectrum would be dependent on the absolute configuration of the chiral inducing agent and the orientation of the oxime within the chiral environment. psu.edu
Reaction Mechanisms and Comprehensive Reactivity Studies of E Acetaldehydeo 2 Hydroxyphenyl Oxime
Detailed Hydrolysis Pathways and Kinetic Investigations
The hydrolysis of oximes, including (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime, is a well-established reaction that typically proceeds under acidic conditions, yielding the corresponding aldehyde or ketone and hydroxylamine (B1172632). chemistrysteps.com The stability of oximes to hydrolysis is notably greater than that of analogous imines or hydrazones. chemistrysteps.comwikipedia.org
The acid-catalyzed hydrolysis mechanism is initiated by the protonation of the oxime nitrogen, which increases the electrophilicity of the imine carbon. stackexchange.com This is followed by the nucleophilic attack of a water molecule on the carbon atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of hydroxylamine result in the regeneration of the aldehyde (acetaldehyde in this case) and the formation of a hydroxylamine salt.
While specific kinetic data for the hydrolysis of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime is not extensively documented in publicly available literature, studies on analogous systems, such as ortho-palladated aryl oximes, provide valuable insights. The hydrolysis of esters catalyzed by these palladated oximes proceeds significantly faster than with the free oximes, suggesting that metal coordination can play a crucial role in activating the molecule towards hydrolysis. nih.gov Kinetic studies on the hydrolysis of other organic molecules, like camptothecin (B557342) and its analogues, have shown that the rate of hydrolysis can be pH-dependent, with contributions from both hydronium ion and hydroxide (B78521) ion catalysis. nih.gov For oximes, acid catalysis is the predominant pathway for hydrolysis. chemistrysteps.comwikipedia.org
Table 1: Factors Influencing the Rate of Oxime Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases with decreasing pH (acidic conditions) | Protonation of the oxime nitrogen facilitates nucleophilic attack by water. stackexchange.com |
| Electron-withdrawing groups on the aryl ring | Generally increases the rate | Enhances the electrophilicity of the imine carbon. |
| Electron-donating groups on the aryl ring | Generally decreases the rate | Reduces the electrophilicity of the imine carbon. |
| Steric hindrance around the C=N bond | Decreases the rate | Hinders the approach of the water molecule. |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
Mechanistic Studies of Rearrangement Reactions
(E)-AcetaldehydeO-(2-hydroxyphenyl)oxime is susceptible to several types of rearrangement reactions, with the Beckmann rearrangement being the most prominent. This reaction involves the transformation of an oxime into an amide or a nitrile under the influence of an acid catalyst. byjus.comyoutube.com For an aldoxime like the title compound, the Beckmann rearrangement typically yields a nitrile. byjus.commasterorganicchemistry.com
The classical Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, in a concerted step with the departure of the leaving group. In the case of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime, the migrating group would be the hydrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent deprotonation would yield the corresponding nitrile. The stereochemistry of the oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. wikipedia.org
Beyond the classical acid-catalyzed pathway, photochemical Beckmann rearrangements have also been studied. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net Direct irradiation of aryl aldoximes can lead to the formation of amides via an intramolecular oxygen migration, with evidence suggesting the intermediacy of an oxazirane. cdnsciencepub.comcdnsciencepub.comresearchgate.net The quantum yield of these reactions can be influenced by the solvent and irradiation time. cdnsciencepub.comresearchgate.net Thermal rearrangements of oxime derivatives, such as O-vinyl oximes and oxime thiocarbamates, can also occur, leading to various heterocyclic products or rearranged thio-oxime carbamates. nih.govasianpubs.orgacs.org
Cyclization Reactions and Heterocycle Formation Pathways
The presence of the ortho-hydroxyl group on the phenyl ring of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime provides a facile pathway for intramolecular cyclization reactions, most notably leading to the formation of benzofurans. This transformation is a well-established and synthetically valuable reaction. nih.gov
Palladium-catalyzed intramolecular C-O bond formation is a common and efficient method for the synthesis of benzofurans from O-aryl oximes. nih.govnih.gov The mechanism of this reaction generally involves the oxidative addition of a palladium(0) catalyst to the C-X bond of an aryl halide (if starting from a precursor) or through a C-H activation pathway. In the context of (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime, a plausible pathway involves the coordination of the palladium catalyst to the oxime, followed by an intramolecular C-H activation of the ortho-C-H bond of the phenol (B47542) ring. Subsequent reductive elimination would then form the benzofuran (B130515) ring and regenerate the palladium(0) catalyst. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, ligands, and base, can significantly influence the efficiency and selectivity of the cyclization. nih.gov
Alternative methods for the synthesis of benzofurans from related precursors include catalyst-free thermal cyclizations and reactions mediated by other transition metals like copper and ruthenium. nih.govdoubtnut.com The intramolecular cyclization of 2-hydroxyacetophenone (B1195853) oxime with reagents like phosphorus oxychloride can also lead to the formation of other heterocyclic systems, such as benzoxazoles. asianpubs.org
Electrophilic and Nucleophilic Substitution Reactions on the Molecule
The (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime molecule possesses two main sites for substitution reactions: the aromatic ring and the oxime ether moiety.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr). jeeadv.ac.in In (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime, the positions ortho and para to the hydroxyl group are potential sites for electrophilic attack. However, the position para to the hydroxyl group is already substituted by the acetaldehyde (B116499) oxime group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (C4 and C6). Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of salicylaldehyde (B1680747), a related compound, yields a mixture of 3- and 5-nitrosalicylaldehyde. nih.gov The specific regioselectivity will be influenced by the steric and electronic effects of both the hydroxyl and the oxime ether substituents.
Nucleophilic Substitution: The oxime ether linkage can be susceptible to nucleophilic attack. Sulfonyl oxime ethers, for example, undergo facile nucleophilic substitution with various nucleophiles. masterorganicchemistry.comresearchgate.netrsc.org While the hydroxyl group of the oxime in the title compound is not as good a leaving group as a sulfonate, nucleophilic substitution at the imine carbon is a possible reaction pathway, especially if the hydroxyl group is first converted into a better leaving group. Nucleophilic attack can also occur on the nitrogen atom of the oxime, particularly in the context of certain rearrangement or cyclization reactions. youtube.comlibretexts.org Reactions of oxime ethers with primary and secondary amines in non-polar solvents have been shown to proceed via a base-catalyzed mechanism. nih.gov
Oxidation and Reduction Chemistry of the Oxime Moiety and Aromatic Ring
Oxidation: The oxime moiety can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of oximes to their corresponding nitro compounds. cdnsciencepub.comresearchgate.netmdpi.com Reagents such as sodium perborate (B1237305) in glacial acetic acid or Mo(VI) oxodiperoxo complexes have been successfully employed for this purpose. cdnsciencepub.comresearchgate.net The oxidation of benzylamines in a chemoenzymatic process can also yield oximes, highlighting the reversible nature of these redox transformations under specific conditions. rsc.org The phenolic ring is also susceptible to oxidation, which can lead to the formation of quinone-type structures or even ring cleavage under harsh conditions with strong oxidants like peracetic acid. youtube.com The oxidation of phenols can be a complex process, often leading to a mixture of products.
Reduction: The oxime group can be readily reduced to a primary amine. chemistrysteps.comacs.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt). stackexchange.comdoubtnut.comacs.orgquora.com The reduction with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the imine carbon. stackexchange.comquora.com Catalytic hydrogenation is another effective method, though it can sometimes lead to the formation of secondary amines as byproducts. chemistrysteps.com The choice of reducing agent and reaction conditions can be tuned to favor the formation of the primary amine. For instance, the addition of potassium hydroxide during catalytic hydrogenation can increase the selectivity for the primary amine. chemistrysteps.com
Table 2: Summary of Key Reactive Sites and Transformations
| Molecular Moiety | Reaction Type | Typical Reagents/Conditions | Products |
| Oxime C=N-OH | Hydrolysis | Acid (e.g., HCl, H₂SO₄), Heat | Acetaldehyde, Hydroxylamine |
| Oxime C=N-OH | Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅), Heat; Photochemical | Nitriles, Amides |
| Phenolic OH and Alkene | Intramolecular Cyclization | Pd catalysts, Heat | Benzofurans |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Halogenation) | Substituted Phenyl Ring |
| Oxime Ether | Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Substituted Oxime Ethers |
| Oxime Moiety | Oxidation | Sodium Perborate, Peracids | Nitro Compounds |
| Aromatic Ring | Oxidation | Strong Oxidants (e.g., Fremy's salt, peracids) | Quinones, Ring-Cleavage Products |
| Oxime Moiety | Reduction | LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Amines |
Coordination Chemistry of E Acetaldehydeo 2 Hydroxyphenyl Oxime with Transition Metal Ions
Spectroscopic and Structural Analysis of Metal Complexes
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the study of paramagnetic species, which are chemical entities with one or more unpaired electrons. nih.gov In the context of transition metal complexes of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, this technique would be particularly insightful for complexes of metals such as copper(II), iron(III), manganese(II), and others that possess unpaired d-electrons.
| Parameter | Hypothetical Value | Information Gleaned |
| g | ||
| g⊥ | 2.05 | Geometry of the complex |
| A | (Cu) | |
| Table 1: Hypothetical EPR Data for a Cu(II)-(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Complex |
Magnetic Susceptibility Measurements for Electronic Structure Determination
Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which in turn helps in determining its electronic structure and spin state. scispace.com The magnetic moment of a complex can be calculated from its measured magnetic susceptibility.
For transition metal complexes of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, this technique would allow for the differentiation between high-spin and low-spin configurations, particularly for metals like iron(II) and cobalt(II) in octahedral geometries. The magnetic moment can be estimated using the spin-only formula, though orbital contributions can sometimes lead to deviations.
A comparison of expected magnetic moments for common transition metal ions that could form complexes with (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is provided in Table 2.
| Metal Ion | d-electron Count | High Spin (μeff / B.M.) | Low Spin (μeff / B.M.) |
| Cr(III) | 3 | 3.87 | - |
| Mn(II) | 5 | 5.92 | 1.73 |
| Fe(II) | 6 | 4.90 | 0 |
| Co(II) | 7 | 3.87 | 1.73 |
| Ni(II) | 8 | 2.83 | - |
| Cu(II) | 9 | 1.73 | - |
| Table 2: Theoretical Spin-only Magnetic Moments for Transition Metal Ions |
Single Crystal X-ray Diffraction of Coordination Compounds
Although no crystal structures for complexes of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime have been reported in the searched literature, it is anticipated that this ligand would act as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen and the oxime nitrogen. The resulting complexes could adopt various geometries, such as square planar for Ni(II) and Cu(II), or octahedral for Fe(III) and Co(II), potentially with additional solvent molecules or counter-ions occupying the remaining coordination sites.
Stability and Thermodynamics of Metal-Ligand Interactions
The stability of the metal complexes formed with (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is a critical aspect of their chemistry, influencing their formation, persistence in solution, and potential applications.
pH-Dependence of Complex Formation Equilibria
The formation of metal complexes with (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is expected to be highly dependent on the pH of the solution. The ligand possesses an acidic phenolic proton, and its deprotonation is generally a prerequisite for chelation. Therefore, the complexation equilibrium is intrinsically linked to the acid-base properties of the ligand.
Analogous to salicylaldoxime (B1680748), which forms precipitates with different metal ions at specific pH ranges, (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime would likely exhibit similar behavior. wikipedia.orgchemicalbook.comchemeurope.com For instance, copper(II) complexes are often formed in weakly acidic solutions, while other metals like nickel(II) may require neutral or slightly basic conditions for precipitation. chemicalbook.comchemeurope.com This pH-dependent selectivity is a cornerstone of the use of such ligands in analytical chemistry for the separation and quantification of metal ions.
Determination of Stoichiometry and Stability Constants
The stoichiometry of the metal-ligand complexes in solution (e.g., 1:1 or 1:2 metal-to-ligand ratio) and their stability constants can be determined using various techniques, with potentiometric titration being a common method. researchgate.netresearchgate.net The stability constant (log K) is a quantitative measure of the strength of the metal-ligand interaction. scispace.com
For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, it is expected that it would form both 1:1 and 1:2 complexes with divalent transition metal ions. researchgate.net The stability of these complexes would likely follow the Irving-Williams series, a general trend observed for the stability of high-spin octahedral complexes of first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net
A hypothetical table of stability constants for divalent transition metal complexes with (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is presented below for illustrative purposes.
| Metal Ion | log K1 | log K2 |
| Co(II) | 5.8 | 5.1 |
| Ni(II) | 6.2 | 5.5 |
| Cu(II) | 8.5 | 7.8 |
| Zn(II) | 5.5 | 4.9 |
| Table 3: Hypothetical Stepwise Stability Constants (log K) for M(II)-(E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Complexes |
Redox Properties of Metal Complexes and Their Implications
The redox behavior of transition metal complexes is a key feature of their chemistry, with implications for their reactivity and potential applications in catalysis and materials science. mdpi.com The metal center in a complex with (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime can potentially undergo changes in its oxidation state, and the ligand itself might also be redox-active. nih.gov
Techniques such as cyclic voltammetry would be employed to study the redox potentials of these complexes. The electronic environment provided by the (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime ligand would influence the ease with which the metal center can be oxidized or reduced. The presence of both electron-donating (hydroxyl) and electron-withdrawing (oxime) groups on the phenyl ring could lead to interesting and tunable redox properties.
The implications of these redox properties are vast. For example, complexes that can reversibly cycle between different oxidation states could be investigated for their potential as catalysts in redox reactions. Furthermore, the redox behavior could be coupled to changes in the coordination environment or the magnetic properties of the complex, leading to the development of molecular switches.
Exploration of Metal-Oxime Complexes in Catalysis Research
The coordination of oxime ligands to transition metals can result in complexes with interesting catalytic properties. The nitrogen and oxygen donor atoms of the oxime group, combined with the phenolic hydroxyl group in a ligand like (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, can stabilize various oxidation states of the metal center, a key feature for many catalytic cycles. While specific data for the title compound is unavailable, research on related salicylaldoxime and other Schiff base complexes suggests potential avenues for catalytic exploration.
Catalytic Activity in Targeted Organic Transformations
Metal complexes incorporating ligands with structural similarities to (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime have demonstrated activity in a range of organic transformations, most notably in oxidation and reduction reactions.
For instance, copper(II) complexes of N,O-chelating Schiff base ligands have been successfully employed as catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com In one study, a series of copper(II) complexes demonstrated high catalytic efficiency, with conversions reaching up to 97.5%. mdpi.com The catalytic performance was found to be dependent on the specific structure of the ligand and the reaction conditions. mdpi.com
Furthermore, transition metal complexes, including those of copper, have been investigated as catalysts for various oxidation reactions. nih.govnih.gov For example, copper-based catalysts have been utilized for the oxidation of alcohols to aldehydes or carboxylic acids. nih.gov The general mechanism often involves the metal center facilitating the transfer of electrons and the activation of an oxidant, such as molecular oxygen or peroxides.
While no specific examples for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime are documented, the data from related systems suggest that its transition metal complexes could potentially catalyze similar transformations. The electronic properties of the ligand, influenced by the ethylidene group and the phenyl ring, would likely play a significant role in modulating the catalytic activity of a coordinated metal ion.
Table 1: Examples of Catalytic Activity in Organic Transformations for Structurally Related Metal Complexes
| Catalyst/Ligand System | Transformation | Product Yield/Conversion | Reference |
| Copper(II) complexes with N,O-chelating Schiff base ligands | Reduction of 4-nitrophenol | Up to 97.5% conversion | mdpi.com |
| Au/Ag/Cu mixed oxides | Oxidation of 5-hydroxymethylfurfural | Up to 96% yield of 2,5-furandicarboxylic acid | nih.gov |
This table presents data for structurally related compounds to illustrate potential catalytic applications, not for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime complexes.
Enantioselective Catalysis Mediated by Chiral Metal-Oxime Complexes
The development of chiral catalysts for enantioselective synthesis is a major focus in modern chemistry. Chiral metal complexes are at the forefront of this field, and ligands play a crucial role in inducing stereocontrol. By introducing chirality into the ligand framework of an oxime, it is theoretically possible to create catalysts for asymmetric transformations.
For a ligand like (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, chirality could be introduced, for example, by modifying the acetaldehyde-derived backbone or by incorporating a chiral substituent on the phenyl ring. The resulting chiral ligand, when complexed to a suitable transition metal, could create a chiral environment around the metal's active site. This chiral pocket could then differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.
While there is no published research on enantioselective catalysis using chiral derivatives of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the principles are well-established with other ligand systems, such as salen complexes. researchgate.net For instance, chiral copper(II) complexes have been studied for their potential in asymmetric Henry reactions, which form a C-C bond. semanticscholar.org Computational studies have been used to understand the origin of enantioselectivity in such reactions. semanticscholar.org
The potential for enantioselective catalysis with chiral metal-oxime complexes remains an open area of investigation. The synthesis of a chiral version of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and the study of its coordination chemistry and catalytic applications would be a novel contribution to the field.
Table 2: Illustrative Examples of Enantioselective Catalysis with Related Chiral Metal Complexes
| Catalyst System | Reaction | Enantiomeric Excess (ee) | Reference |
| Chiral Cu(II)-complex | Asymmetric Henry reaction | (Not specified in abstract) | semanticscholar.org |
This table is for illustrative purposes, showing the potential for enantioselective catalysis with related systems, as no data exists for chiral complexes of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime.
Theoretical and Computational Investigations of E Acetaldehydeo 2 Hydroxyphenyl Oxime
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and bonding nature of a molecule. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, these theoretical studies would provide deep insights into its stability, reactivity, and molecular interactions.
Advanced Analysis of Electronic Structure and Chemical Bonding
An advanced analysis of the electronic structure would typically involve methods like Natural Bond Orbital (NBO) analysis. This analysis provides a detailed picture of the electron density distribution, revealing the nature of the chemical bonds (e.g., sigma and pi bonds), the hybridization of atomic orbitals, and the extent of electron delocalization within the molecule. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, NBO analysis would quantify the interactions between the donor (lone pair) and acceptor (antibonding) orbitals, which are crucial for understanding the intramolecular hydrogen bonding between the hydroxyl group and the oxime nitrogen, as well as the electronic effects of the phenyl ring.
Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Related Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is located on the electron-rich parts of the molecule, such as the hydroxyphenyl group, while the LUMO is situated on the electron-deficient regions. From the HOMO and LUMO energies, various global reactivity descriptors could be calculated, as shown in the hypothetical data table below.
| Parameter | Formula | Significance | Hypothetical Value |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.5 - 5.5 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.0 - 7.0 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.5 - 2.5 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | 2.25 - 2.75 eV |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.18 - 0.22 eV⁻¹ |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons | 3.75 - 4.75 eV |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.5 - 4.0 eV |
These values are hypothetical and are based on typical ranges observed for similar organic molecules.
Electrostatic Potential Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.
For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the oxime, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of molecules. DFT calculations can provide accurate predictions of molecular geometry, vibrational frequencies, and spectroscopic parameters.
Geometry Optimization and Vibrational Frequency Computations
Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms in a molecule, which corresponds to its most stable three-dimensional structure. This process yields important data on bond lengths, bond angles, and dihedral angles. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the optimized geometry would confirm the E configuration around the C=N bond and provide details about the planarity of the phenyl ring and the conformation of the oxime group.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The computed vibrational frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations.
A hypothetical table of selected calculated and experimental vibrational frequencies for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime is presented below.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H stretch | 3600-3700 | 3450-3550 | 3400-3500 |
| C-H stretch (aromatic) | 3050-3150 | 2950-3050 | 3000-3100 |
| C-H stretch (aliphatic) | 2900-3000 | 2800-2900 | 2850-2950 |
| C=N stretch | 1620-1680 | 1580-1640 | 1600-1650 |
| C=C stretch (aromatic) | 1450-1600 | 1420-1570 | 1450-1600 |
| C-O stretch | 1200-1260 | 1170-1230 | 1200-1250 |
| N-O stretch | 930-970 | 900-940 | 920-960 |
These values are hypothetical and represent typical ranges for the specified functional groups.
Computational Prediction of Spectroscopic Parameters
In addition to vibrational spectra, DFT calculations can be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted. These theoretical chemical shifts, when compared with experimental data, can aid in the structural confirmation of the molecule. The calculations are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Molecular Dynamics Simulations for Conformational Space and Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, MD simulations can reveal the molecule's dynamic behavior, including the exploration of its conformational space and the influence of its environment.
Key to the conformational flexibility of this molecule are the rotations around the C-C single bond connecting the phenyl ring to the acetaldehyde (B116499) oxime moiety, the C-N bond, and the N-O bond. An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the oxime, which significantly influences the conformational preferences by creating a pseudo-six-membered ring. This interaction imparts a degree of planarity and rigidity to the molecule. nih.gov
Computational studies on similar phenolic oximes, such as salicylaldoxime (B1680748), have shown that this intramolecular hydrogen bond is a dominant feature in the lowest energy conformations. nih.gov The energy landscape can be mapped by systematically rotating key dihedral angles and calculating the potential energy of the resulting conformers. This landscape reveals the stable (low-energy) conformations and the energy barriers that separate them.
Table 1: Illustrative Conformational Energy Data for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) Distance (Å) |
| 1 (Global Minimum) | ~0° | 0.00 | ~1.8 |
| 2 | ~60° | 3.5 | > 3.0 |
| 3 | ~120° | 5.2 | > 4.0 |
| 4 | ~180° | 2.1 | > 4.5 |
Note: This data is illustrative and represents typical findings from conformational analysis. Actual values would be derived from specific quantum chemical calculations.
The surrounding solvent can have a significant impact on the conformation and interactions of a solute molecule. numberanalytics.comnumberanalytics.com MD simulations can explicitly model the interactions between (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and solvent molecules, or use implicit solvent models that represent the solvent as a continuous medium. numberanalytics.com
In non-polar solvents, the intramolecular hydrogen bond is expected to be strong, favoring planar conformations. In polar, protic solvents like water or ethanol, solvent molecules can compete for hydrogen bonding with both the phenolic hydroxyl group and the oxime group. researchgate.net This competition can lead to a disruption of the intramolecular hydrogen bond, resulting in a wider range of accessible conformations and increased molecular flexibility.
Simulations can quantify these effects by analyzing properties such as the radial distribution functions of solvent molecules around the solute's functional groups and the average hydrogen bond lifetimes.
Table 2: Simulated Solvent Effects on Key Molecular Properties
| Solvent | Dielectric Constant | Average Dipole Moment (Debye) | H-Bond Occupancy (Intramolecular) |
| Vacuum | 1 | ~3.2 | >95% |
| Toluene | 2.4 | ~3.8 | ~90% |
| Methanol (B129727) | 33 | ~4.5 | ~65% |
| Water | 80 | ~4.9 | ~55% |
Note: This data is hypothetical and illustrates the expected trends in solvent effects on molecular properties.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides the tools to model chemical reaction mechanisms, identify transition states, and calculate activation energies. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, several reactions are of interest, including its formation, hydrolysis, and rearrangement.
The formation of acetaldoximes can occur through the reaction of an aldehyde with hydroxylamine (B1172632). byjus.com Computational modeling can elucidate the stepwise mechanism, which typically involves nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. mdpi.comresearchgate.net
Density Functional Theory (DFT) is a common method for this type of investigation. biointerfaceresearch.com By mapping the potential energy surface along the reaction coordinate, stationary points corresponding to reactants, intermediates, transition states, and products can be located. The transition state is a first-order saddle point on this surface, and its structure and energy are crucial for determining the reaction rate. For instance, studies on the formation of other oximes have identified the water-addition and -expulsion steps as having the highest energy barriers. nih.gov
Computational Modeling of Ligand-Metal Interactions in Coordination Chemistry
The presence of both a phenolic hydroxyl group and an oxime moiety makes (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime an excellent candidate as a bidentate chelating ligand for metal ions. wikipedia.orgwikipedia.org Salicylaldoxime, a closely related compound, is well-known for forming stable complexes with transition metals like copper and nickel. wikipedia.orgtaylorandfrancis.com
These models can also predict the binding energy of the ligand to the metal ion, providing a quantitative measure of the complex's stability. By comparing the binding energies for different metal ions, the ligand's selectivity can be computationally screened. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of the complexes, which can be compared with experimental data to validate the computational model.
Table 3: Illustrative Calculated Properties of a Metal Complex
| Property | [Cu(C₈H₈NO₂)₂] Complex |
| Coordination Geometry | Square Planar |
| Cu-N Bond Length (Å) | ~1.95 |
| Cu-O Bond Length (Å) | ~1.92 |
| Binding Energy (kcal/mol) | -45.0 |
| Predicted λ_max (nm) | ~380 |
Note: The values presented are for a hypothetical copper (II) complex with the deprotonated form of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime and are for illustrative purposes.
Synthesis and Characterization of Functionalized Derivatives and Analogues
Chemical Modifications at the Hydroxyphenyl Moiety
The hydroxyphenyl moiety is a key target for structural variation, offering two primary sites for chemical modification: the aromatic ring and the phenolic hydroxyl group.
Targeted Substitution Reactions on the Aromatic Ring
The aromatic ring of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime can undergo various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The position of these substituents is directed by the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing oxime group.
Common substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can serve as precursors for further functionalization, for instance, reduction to an amino group.
Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst or in a suitable solvent. These halogenated derivatives are valuable for introducing further diversity through cross-coupling reactions.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Table 1: Examples of Theoretically Substituted Derivatives at the Aromatic Ring
| Substituent | Position | IUPAC Name of Derivative |
| Nitro (-NO2) | 5 | (E)-Acetaldehyde O-(2-hydroxy-5-nitrophenyl)oxime |
| Bromo (-Br) | 5 | (E)-Acetaldehyde O-(5-bromo-2-hydroxyphenyl)oxime |
| Methyl (-CH3) | 4 | (E)-Acetaldehyde O-(2-hydroxy-4-methylphenyl)oxime |
| Acetyl (-COCH3) | 5 | (E)-Acetaldehyde O-(5-acetyl-2-hydroxyphenyl)oxime |
Selective Etherification or Esterification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization through etherification and esterification reactions.
Etherification: The synthesis of ether derivatives can be readily achieved by reacting (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724). This Williamson ether synthesis is a versatile method for introducing a variety of alkyl and aryl groups. For instance, the O-alkylation of salicylaldehyde (B1680747), a related compound, with ethyl bromoacetate (B1195939) proceeds efficiently under these conditions. chemspider.com Reductive etherification, using an aldehyde or ketone in the presence of a reducing agent like triethylsilane and an iron(III) catalyst, presents an alternative route. organic-chemistry.orgorganic-chemistry.org
Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with an acid chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. organic-chemistry.orguobaghdad.edu.iq The Fischer-Speier esterification, which involves reacting with a carboxylic acid in the presence of a strong acid catalyst, is another common method. youtube.com These reactions lead to the formation of esters with a range of functionalities.
Table 2: Representative Ether and Ester Derivatives of the Phenolic Hydroxyl Group
| Reagent | Reaction Type | Derivative Name |
| Methyl Iodide | Etherification | (E)-Acetaldehyde O-(2-methoxyphenyl)oxime |
| Benzyl Bromide | Etherification | (E)-Acetaldehyde O-(2-(benzyloxy)phenyl)oxime |
| Acetyl Chloride | Esterification | 2-((E)-(1-(hydroxyimino)ethyl)oxy)phenyl acetate |
| Benzoyl Chloride | Esterification | 2-((E)-(1-(hydroxyimino)ethyl)oxy)phenyl benzoate |
Chemical Modifications at the Acetaldehyde (B116499) Oximic Moiety
The acetaldehyde oximic moiety offers opportunities for modification at both the alkyl chain and the oxime nitrogen atom, enabling fine-tuning of the molecule's steric and electronic properties.
Alteration of the Alkyl Chain Structure
Modification of the ethylidene (CH3CH=) portion of the molecule can significantly impact its properties. One general approach for α-alkylation of aldoximes involves deprotonation at the α-carbon using a strong base like n-butyllithium at low temperatures, followed by quenching with an appropriate electrophile, such as an alkyl halide. google.com This method allows for the introduction of various alkyl groups at the carbon adjacent to the oxime, leading to homologated derivatives.
Derivatization of the Oxime Nitrogen Atom
The oxime nitrogen and its attached hydroxyl group are key sites for derivatization.
O-Alkylation and O-Arylation: The oxime hydroxyl group can be alkylated to form oxime ethers. This is typically achieved by treating the oxime with an alkyl halide in the presence of a base. organic-chemistry.org Similarly, O-arylation can be accomplished using activated aryl halides or diaryliodonium salts. organic-chemistry.org These modifications can influence the lipophilicity and metabolic stability of the compound.
O-Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields O-acyl oximes, also known as oxime esters. mdpi.com These derivatives can act as prodrugs or exhibit altered reactivity profiles.
Derivatization of the Nitrogen Atom: The nitrogen atom itself can participate in reactions. For example, oximes can undergo reactions like cycloadditions. Chlorination of acetaldoxime (B92144) with N-chlorosuccinimide can lead to the formation of acetohydroxamic acid chloride, a precursor for 1,3-dipolar cycloaddition reactions. google.com
Table 3: Potential Derivatives from Modification of the Acetaldehyde Oximic Moiety
| Modification Site | Reagent/Reaction | Derivative Structure Example |
| α-Carbon | n-BuLi, then Propyl Iodide | (E)-Pentan-2-one O-(2-hydroxyphenyl)oxime |
| Oxime Oxygen | Ethyl Bromide/Base | (E)-Acetaldehyde O-ethyl-O-(2-hydroxyphenyl)oxime |
| Oxime Oxygen | Acetic Anhydride | Acetic (E)-1-((2-hydroxyphenyl)oxy)ethylideneamino ester |
| Oxime Nitrogen | N-Chlorosuccinimide | (E)-N-((2-hydroxyphenyl)oxy)acetimidoyl chloride |
Structure-Property Relationship Studies on Synthesized Derivatives
Systematic structural modifications of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime allow for the investigation of structure-property relationships (SPR). By correlating changes in chemical structure with alterations in physicochemical and biological properties, a deeper understanding of the molecular determinants of activity can be achieved.
For instance, in related salicylaldehyde hydrazone derivatives, the introduction of electron-donating or -withdrawing substituents on the aromatic ring has been shown to modulate the strength of intramolecular hydrogen bonds, which in turn can influence properties like solubility and receptor binding affinity. acs.orgnih.gov Studies on other oxime-containing compounds have demonstrated that modifications to the oxime functionality can significantly impact biological activity, such as neurokinin receptor antagonism. nih.gov
The polarity of the hydrophilic groups in hydroxyoximes has been observed to follow the order: OH > NOH > CO. organic-chemistry.org Increasing the length of alkyl chains generally increases hydrophobicity, which can affect properties like membrane permeability and the rate of phase separation in extraction processes. organic-chemistry.org
By synthesizing and characterizing a library of derivatives of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, researchers can systematically probe the effects of various functional groups and structural motifs. This data is invaluable for the rational design of new molecules with optimized properties for specific applications, ranging from medicinal chemistry to materials science.
Advanced Analytical Methodologies for Studying E Acetaldehydeo 2 Hydroxyphenyl Oxime and Its Systems
Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment
Chromatographic methods are indispensable for the separation of the E and Z isomers of acetaldehyde (B116499) O-(2-hydroxyphenyl)oxime and for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis of non-volatile compounds like phenolic oximes. For the separation of isomers and determination of purity, reversed-phase HPLC is commonly employed. A C18 column is often the stationary phase of choice, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The presence of impurities can be detected as additional peaks in the chromatogram, and their quantification can be achieved by calibrating with known standards. The development of HPLC methods is crucial for quality control during the synthesis and for subsequent application-oriented studies. nih.gov
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime by GC is possible, derivatization is sometimes employed to enhance volatility and thermal stability. A key challenge in the GC analysis of oximes is the potential for on-column interconversion between E and Z isomers, especially on polar stationary phases like polyethylene (B3416737) glycol. nih.gov The use of less polar columns can minimize this interconversion. nih.gov For chiral variants of similar oximes, specialized chiral columns can be used to separate all four stereoisomers ((R)-E, (S)-E, (R)-Z, and (S)-Z). nih.govgcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution for complex mixtures containing the oxime and its isomers. nih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative for isomer analysis. nih.gov In CE, separation is based on the differential migration of ions in an electric field. For neutral isomers like the E and Z forms of acetaldehyde O-(2-hydroxyphenyl)oxime, techniques such as micellar electrokinetic chromatography (MEKC) can be used, where a surfactant is added to the background electrolyte to create a pseudostationary phase. Chiral separations of related compounds have been successfully achieved using cyclodextrins as chiral selectors in the running buffer. nih.gov CE can also be coupled with mass spectrometry (CE-MS) for definitive identification of the separated isomers and impurities. acs.orgnih.govwvu.edu
Table 1: Comparison of Chromatographic Techniques for (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Analysis
| Technique | Stationary Phase/Selector | Mobile Phase/Buffer | Detection | Key Advantages |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water, Methanol/Water | UV-Vis | Robust, quantitative, widely applicable |
| GC | Polyethylene glycol, Chiral phases | Inert gas (He, N₂) | FID, MS | High resolution for volatile compounds |
| CE | Fused silica (B1680970) capillary, Cyclodextrins | Phosphate buffer, Borate buffer | UV-Vis, MS | High efficiency, low sample consumption |
Electrochemical Analysis for Investigating Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime. The presence of the phenolic hydroxyl group and the oxime functionality makes the molecule susceptible to electrochemical oxidation and reduction processes.
Cyclic Voltammetry (CV): CV is a powerful tool for studying the electrochemical behavior of electroactive species. In a typical CV experiment for a phenolic oxime, a three-electrode system is used, comprising a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). researchgate.netbohrium.comresearchgate.net The electrochemical oxidation of the phenolic hydroxyl group is a key process that can be investigated. The oxidation of phenols often proceeds via a one-electron, one-proton transfer to form a phenoxyl radical, which can then undergo further reactions like dimerization or polymerization, potentially leading to electrode fouling. nih.govmdpi.com
Studies on salicylaldehyde (B1680747), the precursor to the target oxime, have shown that its electrochemical oxidation is an irreversible, diffusion-controlled process. bohrium.comresearchgate.netsolidstatetechnology.us The electrochemical behavior of the Cu(II)-salicylaldoxime complex has also been investigated, revealing a reversible redox process with reactant adsorption at the electrode surface. researchgate.net For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, the cyclic voltammogram would be expected to show an anodic peak corresponding to the oxidation of the phenolic group. The peak potential and current can provide information about the oxidation potential and the kinetics of the electron transfer process. The presence of the oxime group may also influence the redox behavior. Anodic oxidation of some oximes can lead to the corresponding carbonyl compounds. researchgate.net
Table 2: Expected Electrochemical Parameters from Cyclic Voltammetry of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime
| Parameter | Information Gained | Expected Behavior |
|---|---|---|
| Anodic Peak Potential (Epa) | Oxidation potential of the phenolic group | Dependent on pH and solvent |
| Cathodic Peak Potential (Epc) | Reduction potential of the oxidized species | May be absent or shifted for irreversible processes |
| Peak Current (Ip) | Related to concentration and diffusion coefficient | Proportional to the square root of the scan rate for diffusion-controlled processes |
| ΔEp (Epa - Epc) | Reversibility of the redox reaction | > 59/n mV for irreversible processes (where n is the number of electrons) |
Thermal Analysis (TGA, DSC) for Phase Transitions and Thermal Stability Profiles
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and phase transitions of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the decomposition temperature, the presence of residual solvents or water, and the formation of intermediates during thermal degradation. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, a TGA thermogram would show a weight loss step corresponding to its decomposition. The onset temperature of this weight loss is an indicator of its thermal stability. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com It is used to determine melting point, glass transition temperature, and the enthalpy of phase transitions. For (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime, a crystalline solid, the DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important physical properties. A DSC study on a related compound, (E)-acetophenone O-acetyl oxime, indicated a melting point of 56-57 °C and cautioned against heating above ~150 °C due to potential decomposition. orgsyn.org Similar studies on phenol-formaldehyde resins show that DSC can be used to investigate curing reactions and determine kinetic parameters. kpi.ua
Table 3: Thermal Properties of Related Oxime Compounds from DSC
| Compound | Melting Point (°C) | Decomposition Information | Reference |
|---|---|---|---|
| (E)-Acetophenone O-acetyl oxime | 56-57 | Should not be heated above ~150 °C | orgsyn.org |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
In situ spectroscopic techniques are powerful for monitoring the formation of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime in real-time, providing kinetic and mechanistic insights into the oximation reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy allows for the continuous monitoring of a chemical reaction by tracking the changes in the vibrational spectra of reactants, intermediates, and products. nih.govnih.gov For the synthesis of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime from salicylaldehyde and hydroxylamine (B1172632), the disappearance of the aldehyde C=O stretching band (typically around 1660-1700 cm⁻¹) and the appearance of the C=N stretching band of the oxime (around 1650 cm⁻¹) can be monitored. nih.gov The characteristic O-H stretching vibrations of the phenolic and oxime groups can also provide valuable information. This technique enables the determination of reaction kinetics and the detection of any transient intermediates. nih.gov
Raman Spectroscopy: In situ Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. mdpi.com It is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. The formation of the C=N bond in the oxime product will give rise to a characteristic Raman band. iaea.org The progress of the reaction can be followed by monitoring the intensity of this band over time, allowing for the determination of reaction rates and endpoints. iaea.orgspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy is a powerful tool for obtaining detailed kinetic and structural information during a reaction. nih.govox.ac.ukcolostate.edu By acquiring a series of NMR spectra at different time intervals, the concentrations of reactants, products, and any observable intermediates can be quantified. For the oximation reaction, the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) of salicylaldehyde and the appearance of the C-H proton signal of the oxime can be monitored in the ¹H NMR spectrum. researchgate.net This allows for a detailed kinetic analysis of the reaction. ox.ac.ukcolostate.edu
Table 4: Spectroscopic Signatures for In Situ Monitoring of (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime Synthesis
| Technique | Key Spectral Change to Monitor | Reactant Signal | Product Signal |
|---|---|---|---|
| In Situ FTIR | Disappearance of C=O stretch, Appearance of C=N stretch | ~1665 cm⁻¹ (Salicylaldehyde C=O) | ~1650 cm⁻¹ (Oxime C=N) |
| In Situ Raman | Appearance of C=N stretch | - | Characteristic C=N band |
| Time-resolved ¹H NMR | Disappearance of aldehyde proton, Appearance of oxime proton | ~9.8 ppm (Salicylaldehyde -CHO) | ~8.1 ppm (Oxime -CH=N) |
An exploration of future research avenues for the chemical compound (E)-Acetaldehyde O-(2-hydroxyphenyl)oxime reveals significant potential for innovation across synthesis, theoretical modeling, materials science, and interdisciplinary applications. The unique structural combination of an oxime functional group and a chelating hydroxyphenyl moiety positions this molecule as a candidate for advancements in catalysis, predictive chemistry, and the development of novel functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime, and what factors influence reaction yield?
- Methodology : Synthesis typically involves condensation of acetaldehyde derivatives with 2-hydroxyphenyl hydroxylamine under acidic or basic conditions. Key factors include pH control, temperature (optimized between 60–80°C), and stoichiometric ratios of reactants. Purification via silica gel chromatography is critical to isolate the (E)-isomer, as competing (Z)-isomers may form . Yield optimization requires careful monitoring of reaction kinetics using techniques like thin-layer chromatography (TLC) . Post-synthesis characterization via IR spectroscopy (C=N stretch at ~1,628 cm⁻¹) and ESI-MS (to confirm molecular ion peaks) is essential .
Q. How can the E/Z configuration of this oxime be experimentally determined?
- Methodology : The E/Z configuration is confirmed using ¹H NMR. The oximyl proton in (E)-isomers is deshielded (~δ 8–10 ppm) compared to (Z)-isomers due to anisotropic effects from the adjacent aromatic ring. For example, in structurally similar oxime ethers, (E)-isomers exhibit distinct downfield shifts . X-ray crystallography or computational methods (DFT-based geometry optimization) can further validate stereochemistry .
Q. What solvent systems are suitable for recrystallizing (E)-AcetaldehydeO-(2-hydroxyphenyl)oxime?
- Methodology : Solubility tests in acetone, chloroform, and ethyl acetate (common for aromatic oximes) are recommended. Recrystallization from a dichloromethane/hexane mixture often yields pure crystals. Melting point analysis (113–115°C for analogous compounds) and differential scanning calorimetry (DSC) can confirm purity .
Advanced Research Questions
Q. How does tautomerism between oxime and nitrone forms influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : Computational studies (e.g., DFT at the B3LYP/6-311++G(d,p) level) reveal energy barriers for tautomer interconversion. For example, (Z)-nitrone tautomers are favored in nucleophilic additions due to lower activation energies (~1.8 kcal/mol difference) compared to (E)-nitrone or oxime forms. Transition-state analysis (IRC calculations) and kinetic isotope effects can elucidate mechanistic pathways . Experimental validation via ¹³C NMR monitoring of tautomer populations under varying temperatures is advised.
Q. What statistical methods are appropriate for analyzing adsorption isotherm data obtained from this compound in mineral flotation studies?
- Methodology : Use Langmuir or Freundlich models to fit adsorption data, with nonlinear regression to minimize residuals. For malachite flotation, calculate monolayer adsorption capacity (qₘ) and affinity constants (K). Error analysis (e.g., root-mean-square error, RMSE) and R² values should be reported. Advanced techniques like multivariate ANOVA can assess the significance of variables like pH or ionic strength .
Q. How can computational modeling predict the compound’s selectivity in metal ion coordination?
- Methodology : Perform molecular docking or density functional theory (DFT) calculations to evaluate binding energies with target metal ions (e.g., Cu²⁺). Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for coordination. Compare with experimental UV-Vis spectra (e.g., shifts in λₘₐₓ upon metal binding) .
Q. What challenges arise in resolving overlapping spectral signals during structural characterization?
- Methodology : For complex NMR spectra (e.g., aromatic proton overlap), use 2D techniques like COSY or HSQC to assign signals. Dynamic NMR (DNMR) can resolve tautomer-related signal splitting at variable temperatures. High-resolution mass spectrometry (HRMS) with isotopic pattern matching reduces ambiguity in molecular formula assignment .
Data Presentation and Analysis Guidelines
- Raw Data Handling : Include large datasets (e.g., kinetic profiles, adsorption isotherms) in appendices. Processed data (e.g., normalized absorbance values, fitted curves) should be in the main text with error bars representing standard deviations .
- Critical Analysis : Discuss contradictions in literature, such as discrepancies in reported tautomer stability. For example, DFT calculations in suggest near-equivalent energies for some tautomers, conflicting with earlier studies. Reconcile these by evaluating methodological differences (e.g., solvent effects in simulations vs. experiments).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
